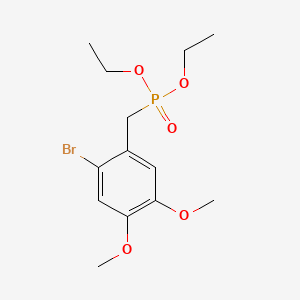
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is an organic compound with the molecular formula C13H20BrO5P. It is a phosphonate ester that features a bromine atom and two methoxy groups attached to a benzyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate typically involves the reaction of 2-Bromo-4,5-dimethoxybenzyl alcohol with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-Amino-4,5-dimethoxybenzylphosphonate or 2-Thio-4,5-dimethoxybenzylphosphonate.
Oxidation: Formation of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of Diethyl 4,5-dimethoxybenzylphosphonate.
Applications De Recherche Scientifique
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate involves its interaction with specific molecular targets. The bromine atom and phosphonate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- Diethyl 2-Bromo-4-methoxybenzylphosphonate
- Diethyl 2-Bromo-5-methoxybenzylphosphonate
- Diethyl 2-Chloro-4,5-dimethoxybenzylphosphonate
Uniqueness: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is unique due to the presence of both bromine and two methoxy groups on the benzyl ring, which confer distinct reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H20BrO5P |
|---|---|
Poids moléculaire |
367.17 g/mol |
Nom IUPAC |
1-bromo-2-(diethoxyphosphorylmethyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-12(16-3)13(17-4)8-11(10)14/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
DACAJNSBAYCAPH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=C(C=C1Br)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


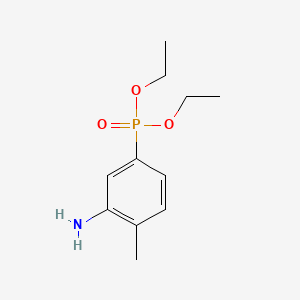
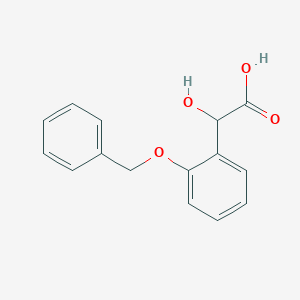

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
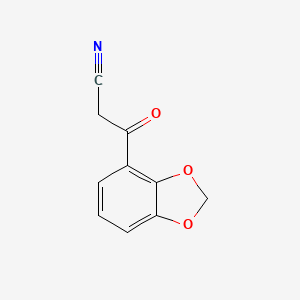
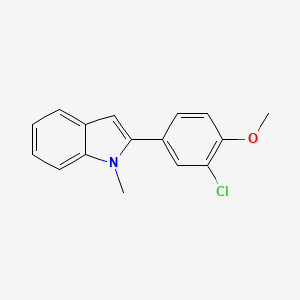
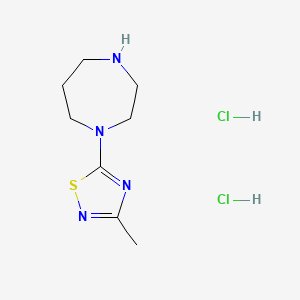

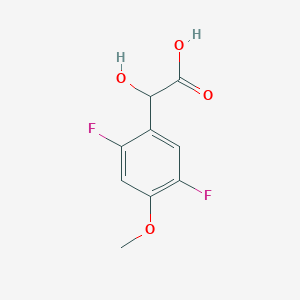
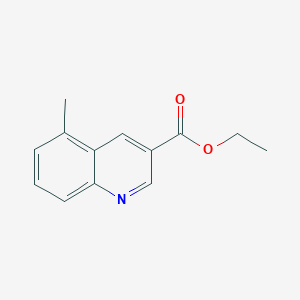
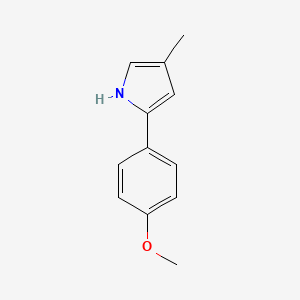
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
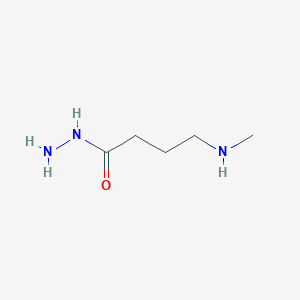
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
